molecular formula C9H9BrFNO2 B1529728 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 680610-73-5

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1529728
CAS No.: 680610-73-5
M. Wt: 262.08 g/mol
InChI Key: FJDVFLJWBACPBX-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-fluorobenzoic acid with carbonyldiimidazole in dichloromethane, followed by the addition of N,O-dimethylhydroxylamine hydrochloride . The reaction mixture is then heated at reflux, cooled, and treated with triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-N-methylbenzamide
  • 3-Bromo-2-fluoro-N-methoxybenzamide
  • 2-Fluoro-N-methoxy-N-methylbenzamide

Uniqueness

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties.

Biological Activity

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol. It features a benzamide structure characterized by the presence of bromine and fluorine substituents, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with structurally similar compounds.

  • Molecular Structure : The compound consists of a benzene ring with a bromine atom at the 3-position and a fluorine atom at the 2-position, along with methoxy and methyl groups attached to the nitrogen atom.
  • Physical State : Typically presented as a liquid with a purity of around 97%.

Biological Activity Overview

While specific biological activity data for this compound is limited, it is important to consider the biological properties of structurally similar compounds. Benzamides are known to interact with various biological targets such as receptors and enzymes, suggesting potential therapeutic applications.

Potential Pharmacological Applications

  • Antipsychotic Activity : Similar compounds have demonstrated significant antipsychotic-like effects in animal models. For example, related benzamides have been studied for their antagonistic effects on metabotropic glutamate receptors (mGluR1), indicating a potential pathway for therapeutic use in psychiatric disorders.
  • Cancer Therapeutics : Compounds with similar structures have been explored for their ability to inhibit cancer cell growth. For instance, some benzamide derivatives have shown efficacy in inhibiting key enzymes involved in cancer proliferation .
  • Enzyme Inhibition : The presence of halogen substituents like bromine and fluorine may enhance lipophilicity and improve binding affinity to biological targets, which is crucial for enzyme inhibition studies.

The mechanisms through which this compound may exert its effects could involve:

  • Binding Affinity : Studies may focus on its binding affinity to specific proteins or enzymes using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).
  • Cellular Interaction : The compound's interaction with cellular pathways could potentially lead to modulation of signaling pathways involved in cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other benzamide derivatives:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-N-methylbenzamideFluorine at 2-positionLacks bromine substitution
3-Bromo-N-methylbenzamideBromine at 3-positionNo fluorine substitution
N-Methoxy-N-methylbenzamideMethoxy group presentNo halogen substituents
4-Bromo-2-fluoroanilineAniline derivative with similar substitutionsDifferent functional group orientation

The combination of both bromine and fluorine substituents in this compound may influence its reactivity and biological interactions distinctively compared to these similar compounds.

Case Studies and Research Findings

Research on benzamides has revealed various therapeutic potentials:

  • A study indicated that benzamide riboside (BR) inhibits cell growth through mechanisms involving downregulation of dihydrofolate reductase (DHFR), which could be relevant for understanding the action of related compounds in cancer therapy .
  • Another investigation into benzimidazoles as benzamide replacements demonstrated potent binding and functional antagonism in specific receptor pathways, suggesting avenues for further research into related structures .

Properties

IUPAC Name

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDVFLJWBACPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728026
Record name 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680610-73-5
Record name 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Carbonyldiimidazole (7.76 g) was added portionwise to commercially available 3-bromo-2-fluorobenzoic acid [161957-56-8] (9.53 g) in dichloromethane (100 mL) over 30 min. The mixture was then heated at reflux for 30 min (until gas evolution ceased). The reaction was then cooled to room temperature and triethylamine (6.37 mL) followed by N,O-dimethylhydroxylamine hydrochloride (4.7 g) were added. The reaction was left to stir at room temperature for 16 h before being washed with 10% citric acid (2×100 mL) and sat. NaHCO3 (2×100 mL), and then dried over sodium sulfate. The solvent was removed by evaporation to yield the product as a brown oil (10.89 g, 95%). NMR (CDCl3): 3.20-3.80 (6H, m, ArCONCH3OCH3), 7.10 (1H, t, Ar), 7.35 (1H, td, Ar), 7.60 (1H, dt, Ar).
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N,O-dimethylhydroxylamine hydrochloride
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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